([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene
Description
The compound ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene, also known as chloromethyl phenyl sulfone (CAS 7205-98-3), has the molecular formula C₇H₇ClO₂S and a molecular weight of 190.64 g/mol. Its structure consists of a benzene ring bonded to a sulfonyl group (-SO₂-), which is further attached to a chloromethyl (-CH₂Cl) group. This compound is characterized by high purity (98%) and is used primarily as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
CAS No. |
6668-15-1 |
|---|---|
Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
[chloro(phenyl)methyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C14H13ClO2S/c15-14(13-9-5-2-6-10-13)18(16,17)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
SJMMZFZYGOFEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene typically involves the reaction of benzyl chloride with sodium benzenesulfonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H12ClO2S
- Molecular Weight : 284.75 g/mol
- Structure : The compound features a benzene ring substituted with chloro and sulfonyl groups, which significantly influence its reactivity and biological activity.
Organic Synthesis
[[Chloro(phenyl)methyl]sulfonyl]methyl)benzene serves as a versatile reagent in organic synthesis. It is primarily used to introduce sulfonyl and chloro groups into aromatic compounds, acting as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Producing sulfone derivatives.
- Reduction : Forming sulfide derivatives.
- Substitution : Engaging in nucleophilic substitution reactions with various nucleophiles, such as sodium methoxide and potassium cyanide.
Antimicrobial Properties
Recent studies have highlighted the compound's significant antibacterial and antifungal activities. It has shown efficacy against a range of microorganisms, as summarized in the table below:
| Microorganism | Activity | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 50 |
| Escherichia coli | Moderate inhibitory | 100 |
| Candida albicans | Significant inhibitory | 25 |
These findings suggest that [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene exhibits potential against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies indicate that similar sulfonamide structures can inhibit pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses. Specifically:
- Inhibition of Dihydropteroate Synthase : A crucial enzyme in bacterial folate synthesis.
- Cytokine Modulation : Reduction of TNF-alpha and IL-6 production.
Industrial Applications
In the industrial sector, [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene is utilized for producing specialty chemicals and materials. Its applications extend to the development of advanced polymers and coatings, where its reactivity can be exploited to enhance material properties.
Antimicrobial Activity Study
A recent study evaluated the antibacterial properties of various sulfonamide derivatives against clinical strains of bacteria. The results indicated that [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene displayed comparable efficacy to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.
Inflammation Model
In an animal model of acute inflammation, administration of [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene resulted in a significant decrease in paw edema compared to control groups. This highlights its anti-inflammatory potential and suggests further exploration for therapeutic uses.
Mechanism of Action
The mechanism of action of ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the sulfonyl group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| Chloromethyl phenyl sulfone | 7205-98-3 | C₇H₇ClO₂S | 190.64 | Organic synthesis |
| 4-Chlorophenyl methyl sulfone | BD23328 | C₇H₇ClO₂S | 190.64 | Unspecified |
| 1-Chloro-4-(phenylsulfonyl)benzene | - | C₁₂H₉ClO₂S | 252.71 | Pesticide (Sulphenone) |
| 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene | 880486-13-5 | C₁₃H₁₀Cl₂S | 269.19 | Synthetic intermediate |
Biological Activity
The compound known as ([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene , also referred to in some literature as a sulfonamide derivative, is a member of the sulfonyl group of compounds, which have garnered interest due to their diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene can be represented as follows:
- Chemical Formula : CHClOS
- Molecular Weight : 284.75 g/mol
The synthesis typically involves the reaction of chloromethyl phenyl sulfone with benzene derivatives under acidic conditions. This process can yield various derivatives by altering substituents on the benzene ring, thereby influencing biological activity.
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of sulfonamide compounds, including [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene. The following table summarizes findings related to its antimicrobial efficacy:
| Microorganism | Activity | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibitory | 50 | |
| Escherichia coli | Moderate inhibitory | 100 | |
| Candida albicans | Significant inhibitory | 25 |
These findings suggest that the compound exhibits significant potential against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory Effects
In addition to antimicrobial properties, [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene has shown anti-inflammatory effects in various models. A study demonstrated that compounds with similar sulfonamide structures can inhibit pro-inflammatory cytokines, suggesting a mechanism involving the modulation of immune responses.
The biological activity of [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene is primarily attributed to its ability to inhibit specific enzymes involved in microbial metabolism and inflammatory pathways. For instance:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis, and sulfonamides are known to act as competitive inhibitors.
- Modulation of Cytokine Production : Compounds in this class may reduce the production of TNF-alpha and IL-6, key players in inflammation.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antibacterial properties of various sulfonamide derivatives against clinical strains of bacteria. The results indicated that [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene displayed comparable efficacy to traditional antibiotics, suggesting its potential as an alternative treatment option .
- Inflammation Model : In an animal model of acute inflammation, administration of [[Chloro(phenyl)methyl]sulfonyl]methyl)benzene resulted in a significant decrease in paw edema compared to control groups, highlighting its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
